molecular formula C12H14BrNO2 B6282297 3-bromo-1-(4-methoxyphenyl)piperidin-2-one CAS No. 1339348-64-9

3-bromo-1-(4-methoxyphenyl)piperidin-2-one

Cat. No.: B6282297
CAS No.: 1339348-64-9
M. Wt: 284.15 g/mol
InChI Key: ADDRTFSRBNLONX-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . It is supplied with a typical purity of 95% or greater and should be stored at room temperature (RT) . This piperidin-2-one derivative features a bromine atom at the 3-position of the piperidine ring and a 4-methoxyphenyl group attached to the nitrogen atom. The bromo-substitution makes it a versatile building block in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmaceutical compounds. As a high-value research chemical, it is a crucial intermediate for scientists working in lead optimization and the exploration of new chemical entities. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can procure this compound with confidence in its quality and specification. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1339348-64-9

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-1-(4-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C12H14BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3

InChI Key

ADDRTFSRBNLONX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)Br

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Bromo 1 4 Methoxyphenyl Piperidin 2 One

Reactions Involving the α-Bromine Substituent

The bromine atom at the α-position to the carbonyl group is a key handle for various chemical modifications. Its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group, which facilitates its displacement by nucleophiles and its participation in other transformations.

Nucleophilic Substitution Reactions (e.g., with oxygen, nitrogen, and sulfur nucleophiles)

The α-bromo lactam structure of 3-bromo-1-(4-methoxyphenyl)piperidin-2-one is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alcohols in the presence of a base, can lead to the formation of α-alkoxy lactams. The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the bromide. The choice of base and solvent is crucial to avoid competing elimination reactions.

Nitrogen Nucleophiles: Amines can act as effective nucleophiles to displace the α-bromine, yielding α-amino lactam derivatives. Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be employed. These reactions are fundamental in the synthesis of various biologically active piperidine (B6355638) scaffolds.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that readily react with this compound to form α-thioether lactams. These reactions are typically fast and efficient due to the high nucleophilicity of sulfur.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Oxygen Sodium methoxide 3-methoxy-1-(4-methoxyphenyl)piperidin-2-one
Nitrogen Piperidine 3-(Piperidin-1-yl)-1-(4-methoxyphenyl)piperidin-2-one

Elimination Reactions leading to Enamides

In the presence of a non-nucleophilic, strong base, this compound can undergo an elimination reaction to form an enamide, specifically 1-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-one. This reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (β-hydrogen), followed by the expulsion of the bromide ion, leading to the formation of a carbon-carbon double bond within the piperidine ring. The regioselectivity of this elimination is dictated by the availability of β-hydrogens.

Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond in this compound serves as an electrophilic site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a powerful method for forming new carbon-carbon bonds. In a typical Suzuki-Miyaura reaction, the α-bromo lactam is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl or vinyl substituents at the 3-position of the piperidin-2-one ring, providing access to a diverse range of complex molecules. The general mechanism involves oxidative addition of the α-bromo lactam to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Example

Reactants Catalyst Base Product

Radical-Mediated Transformations

The α-bromine atom can also participate in radical reactions. Homolytic cleavage of the carbon-bromine bond can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting α-acyl radical intermediate can then undergo various transformations, such as reduction (debromination) in the presence of a hydrogen atom donor like tributyltin hydride, or addition to alkenes to form new carbon-carbon bonds. These radical pathways offer an alternative to ionic reactions for the functionalization of the 3-position.

Reactivity of the Piperidin-2-one Carbonyl Group

The carbonyl group of the lactam is another key site for chemical transformations, primarily involving reduction.

Reduction Reactions

The carbonyl group of this compound can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the piperidin-2-one to the corresponding 3-bromo-1-(4-methoxyphenyl)piperidine. Care must be taken during this reaction, as the reducing agent can also potentially react with the carbon-bromine bond. Alternatively, partial reduction to the corresponding α-bromo-α-hydroxy amine can be achieved using milder reducing agents under controlled conditions.

Reactions with Organometallic Reagents

The reaction of α-halo lactams, such as this compound, with organometallic reagents presents a versatile method for carbon-carbon bond formation. The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to nucleophilic attack by organometallic species.

Theoretical Reactions and Expected Products:

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous chemical systems. Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to displace the bromide ion to form 3-substituted-1-(4-methoxyphenyl)piperidin-2-ones.

For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield 3-methyl-1-(4-methoxyphenyl)piperidin-2-one. Similarly, the use of phenyllithium could lead to the formation of 3-phenyl-1-(4-methoxyphenyl)piperidin-2-one. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the 3-position of the piperidinone core.

Organometallic Reagent Expected Product
Methylmagnesium bromide (CH₃MgBr) 3-methyl-1-(4-methoxyphenyl)piperidin-2-one
Phenyllithium (C₆H₅Li) 3-phenyl-1-(4-methoxyphenyl)piperidin-2-one
Vinylmagnesium bromide (CH₂=CHMgBr) 3-vinyl-1-(4-methoxyphenyl)piperidin-2-one

Transformations of the N-Aryl (4-methoxyphenyl) Moiety

The 4-methoxyphenyl (B3050149) group attached to the nitrogen atom is amenable to various transformations, particularly electrophilic aromatic substitution and reactions involving the methoxy (B1213986) group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions relative to the methoxy group.

Given that the para position is occupied by the piperidin-2-one ring, electrophilic attack is anticipated to occur predominantly at the ortho positions (C-3' and C-5') of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Hypothetical Electrophilic Aromatic Substitution Reactions:

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-bromo-1-(3-nitro-4-methoxyphenyl)piperidin-2-one
BrominationBr₂, FeBr₃3-bromo-1-(3-bromo-4-methoxyphenyl)piperidin-2-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-bromo-1-(3-acetyl-4-methoxyphenyl)piperidin-2-one

Reactions Involving the Methoxy Group

The methoxy group itself can undergo chemical transformation, most notably cleavage to a hydroxyl group. This demethylation is a common reaction for aryl methyl ethers and can be achieved using various reagents.

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. organic-chemistry.org Lewis acids, for instance, boron tribromide (BBr₃), are also highly effective for this transformation. The resulting product would be 3-bromo-1-(4-hydroxyphenyl)piperidin-2-one, which can serve as a precursor for further derivatization of the phenolic hydroxyl group.

Ring-Opening and Rearrangement Reactions

The strained lactam ring in this compound can be susceptible to ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or under harsh acidic or basic conditions could lead to the cleavage of the amide bond.

While specific examples for this compound are scarce, related N-aryl-δ-valerolactams have been synthesized via intramolecular ring rearrangement reactions of other cyclic precursors. It is conceivable that under specific reaction conditions, this compound could undergo rearrangements, potentially involving the bromine atom and the lactam ring, to form different heterocyclic systems. For example, selective synthesis of pyrrolidin-2-ones has been achieved through cascade reactions of N-substituted piperidines. researchgate.net

Functional Group Interconversions and Derivatization from the Core Structure

The bromine atom at the 3-position serves as a versatile handle for a variety of functional group interconversions. ub.edu Nucleophilic substitution reactions can replace the bromine with other functional groups, leading to a diverse range of derivatives.

Potential Functional Group Interconversions:

ReagentResulting Functional GroupProduct Name
Sodium azide (NaN₃)Azide (-N₃)3-azido-1-(4-methoxyphenyl)piperidin-2-one
Sodium cyanide (NaCN)Cyano (-CN)1-(4-methoxyphenyl)-2-oxopiperidine-3-carbonitrile
Sodium hydroxide (NaOH)Hydroxyl (-OH)3-hydroxy-1-(4-methoxyphenyl)piperidin-2-one
Ammonia (NH₃)Amino (-NH₂)3-amino-1-(4-methoxyphenyl)piperidin-2-one

These derivatization reactions significantly expand the chemical space accessible from the this compound core structure, allowing for the synthesis of a library of compounds with varied physicochemical properties. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Bromo 1 4 Methoxyphenyl Piperidin 2 One

Elucidation of Reaction Pathways and Intermediates (e.g., iminium ions, enols)

Reactions involving 3-bromo-1-(4-methoxyphenyl)piperidin-2-one can be expected to proceed through several potential pathways, dictated by the reaction conditions and the nature of the attacking reagent. Key to these pathways is the formation of reactive intermediates such as enolates, enols, and iminium ions.

The presence of a bromine atom at the α-position to the carbonyl group makes this position susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions. The N-aryl substituent, specifically the electron-donating 4-methoxyphenyl (B3050149) group, influences the electron density of the lactam nitrogen and the carbonyl group, thereby modulating the reactivity of the entire ring system.

Enol and Enolate Intermediates:

Under basic conditions, the deprotonation of the α-carbon bearing the bromine atom can lead to the formation of an enolate intermediate. Enolates are powerful nucleophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions. google.comnih.gov The formation of the enolate of this compound would be influenced by the acidity of the α-proton, which is enhanced by the adjacent electron-withdrawing carbonyl group. However, the presence of the electronegative bromine atom at the same position can have a complex effect on the acidity and stability of the resulting enolate.

The enolate can exist as two resonance structures, with the negative charge delocalized on the α-carbon and the oxygen atom. google.com This delocalization stabilizes the intermediate. Reactions of this enolate with electrophiles can occur at either the carbon or the oxygen atom, with the site of reaction being dependent on the nature of the electrophile (hard vs. soft) and the reaction conditions.

Under acidic conditions, the lactam can tautomerize to its enol form. The enol, while less nucleophilic than the enolate, can still react with strong electrophiles. The acid-catalyzed enolization is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-proton. acs.org

Iminium Ion Intermediates:

In certain reactions, particularly those involving the carbonyl group, the formation of an iminium ion intermediate is plausible. An iminium ion is characterized by a positively charged, doubly bonded nitrogen atom. For this compound, the formation of an iminium ion could be envisaged in reactions where the carbonyl oxygen is activated, for example, by a Lewis acid, followed by the participation of the lone pair of electrons on the lactam nitrogen. The electron-donating nature of the 4-methoxyphenyl group would stabilize such a positively charged intermediate. The generation of iminium ions from cyclic tertiary amines, such as piperidines, is a known bioactivation pathway. These electrophilic intermediates can then be trapped by nucleophiles.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies are crucial for a quantitative understanding of reaction mechanisms, providing insights into reaction rates, the influence of reactant concentrations, and the relative stability of reactants, intermediates, and products. For reactions involving this compound, such studies would be invaluable in distinguishing between different possible mechanistic pathways.

Kinetic Studies:

Kinetic experiments would involve monitoring the rate of reaction under various conditions. For example, in a nucleophilic substitution reaction, the dependence of the reaction rate on the concentrations of the lactam and the nucleophile would help determine the order of the reaction and suggest whether the mechanism is unimolecular (like S(_N)1) or bimolecular (like S(_N)2). The rate of α-bromination of carbonyl compounds, a related process, is often found to be dependent on the concentration of the carbonyl compound and the catalyst (acid or base), but independent of the bromine concentration, indicating that the formation of the enol or enolate is the rate-determining step. acs.org

A kinetic study of a reaction of this compound could reveal similar insights. For instance, if the reaction rate is independent of the nucleophile's concentration, it would suggest a mechanism where the rate-limiting step is the formation of a reactive intermediate, such as an enolate or an iminium ion.

Thermodynamic Studies:

Due to the lack of specific experimental data for this compound, the following table presents hypothetical kinetic and thermodynamic parameters for a generic nucleophilic substitution reaction, illustrating the type of data that would be sought in such studies.

ParameterHypothetical ValueSignificance
Rate Constant (k)1.5 x 10 Ms at 298 KQuantifies the reaction rate.
Activation Energy (Ea)75 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Reaction (ΔH)-40 kJ/molIndicates an exothermic reaction.
Entropy of Reaction (ΔS)-20 J/mol·KSuggests an increase in order in the transition state.
Gibbs Free Energy (ΔG)-34 kJ/molIndicates a spontaneous reaction under standard conditions.

This table is for illustrative purposes only and does not represent actual experimental data for the compound .

Transition State Analysis and Energy Profiles

Transition state analysis is a powerful tool for elucidating the detailed mechanism of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Modern computational chemistry, particularly Density Functional Theory (DFT), is extensively used to model transition states and construct reaction energy profiles.

For reactions of this compound, computational studies could provide invaluable insights into the geometry of the transition states for various possible pathways.

Transition State Structures:

In a bimolecular nucleophilic substitution (S(_N)2) reaction at the α-carbon, the transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Br bond, with a characteristic trigonal bipyramidal geometry at the α-carbon.

If the reaction proceeds through an enolate intermediate, the transition state for the rate-determining step would be that of the proton abstraction from the α-carbon. The geometry of this transition state would depend on the nature of the base used.

For a reaction involving an iminium ion, the transition state for its formation would involve the departure of a leaving group from the carbonyl oxygen and the delocalization of the positive charge onto the nitrogen atom.

Energy Profiles:

A reaction energy profile is a plot of the potential energy of the system as a function of the reaction coordinate. It provides a visual representation of the energy changes that occur during a reaction, including the energies of the reactants, products, intermediates, and transition states.

For a hypothetical nucleophilic substitution reaction on this compound, a computed energy profile could distinguish between a direct displacement mechanism and a two-step mechanism involving an intermediate. A one-step S(_N)2 reaction would show a single transition state, while a two-step mechanism would exhibit two transition states with an energy minimum in between, corresponding to the reactive intermediate.

The following is a hypothetical reaction energy profile for a two-step reaction of this compound, illustrating the concepts discussed.

Hypothetical Reaction Energy Profile

This is a generic, illustrative energy profile and does not represent calculated data for the specific compound.

In the absence of experimental or computational studies on this compound, the detailed analysis of its reaction mechanisms remains a subject for future research. However, based on the established principles of physical organic chemistry and the extensive literature on related compounds, a sound and predictive framework for its reactivity can be constructed.

Theoretical and Computational Chemistry Studies of 3 Bromo 1 4 Methoxyphenyl Piperidin 2 One

Quantum Chemical Calculations (e.g., DFT studies for optimized geometries, electronic structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of 3-bromo-1-(4-methoxyphenyl)piperidin-2-one. escholarship.org Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.

For instance, in a related compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, DFT calculations have been used to investigate its structural and spectroscopic properties. researchgate.net Similarly, for this compound, DFT would elucidate the planarity of the lactam group, the orientation of the methoxyphenyl substituent relative to the piperidinone ring, and the spatial disposition of the bromine atom.

The electronic structure, detailing the distribution of electrons within the molecule, is another critical output of these calculations. This includes the generation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. nih.govnih.gov These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. In the case of our target molecule, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating their role as potential hydrogen bond acceptors, while positive regions might be associated with the hydrogen atoms.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23
N-C(O)1.38
C-Br1.95
C-O(Me)1.36
C-N-C(Ar)118.5
O=C-N125.0
C-C-Br110.2
C(Ar)-O-C(H3)117.8
C(O)-N-C(Ar)-C(Ar)45.0
N-C-C-C-C-C(O)-55.2 (Chair)

Conformational Analysis and Stereochemical Preferences

The piperidinone ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. Conformational analysis through computational methods is crucial to identify the most stable conformer(s) and their relative energies. Studies on similar structures, like 1-phenylpiperidin-4-one, have revealed the existence of multiple stable conformers, including chair and twist forms, with the energy balance influenced by the substituents. osti.gov

For this compound, the bulky methoxyphenyl group attached to the nitrogen atom and the bromine atom at the C3 position will significantly influence the conformational equilibrium. It is likely that a chair conformation would be the most stable, but the preference for the substituents to be in axial or equatorial positions needs to be determined by calculating the relative energies of all possible conformers. The presence of the bromine atom introduces a chiral center at C3, leading to the possibility of (R) and (S) enantiomers, each with its own set of conformers.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra in relation to electronic structure and reactivity)

Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. irjet.net For this compound, this would allow for the assignment of characteristic peaks in the experimental IR spectrum, such as the C=O stretch of the lactam, the C-N stretching vibrations, the aromatic C-C stretching modes, and the C-Br stretch. Comparing the computed spectrum with the experimental one can confirm the synthesized structure. scielo.org.zarasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, are instrumental in the structural elucidation of the molecule. For the title compound, calculations would predict the chemical shifts for the protons and carbons of the piperidinone ring and the methoxyphenyl group, aiding in the complete assignment of the NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies of electronic transitions. nih.gov This allows for the assignment of the absorption bands observed in the UV-Vis spectrum to specific electronic transitions within the molecule, such as π→π* transitions in the aromatic ring.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table is a hypothetical representation based on typical values for similar molecular structures and is for illustrative purposes only.)

Spectroscopic TechniquePredicted ValueAssignment
IR (cm⁻¹)~1680C=O stretch (lactam)
IR (cm⁻¹)~1250C-O stretch (aryl ether)
¹H NMR (ppm)7.0-7.5Aromatic protons
¹H NMR (ppm)3.85Methoxy (-OCH₃) protons
¹³C NMR (ppm)~170Carbonyl carbon (C=O)
UV-Vis (nm)~280π→π* transition

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction. This allows for the determination of the most likely reaction pathway and the prediction of reaction kinetics and thermodynamics. researchgate.net

For this compound, computational studies could be employed to explore various potential reactions. For example, the mechanism of its synthesis could be investigated to optimize reaction conditions. Furthermore, the reactivity of the molecule in various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the lactam ring, could be computationally modeled to predict the feasibility and stereochemical outcome of such processes.

Analysis of Molecular Orbitals (HOMO-LUMO, NBO analysis) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. nih.govaimspress.com

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be centered on the lactam carbonyl group and the C-Br bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. nih.gov It can quantify the delocalization of electron density between filled and empty orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule. For the title compound, NBO analysis could reveal interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, providing a deeper understanding of its electronic structure and stability.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table is a hypothetical representation based on typical values for similar molecular structures and is for illustrative purposes only.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Intermolecular Interactions and Crystal Packing Effects (when influencing chemical behavior)

In the solid state, the properties and behavior of a molecule are influenced by how it packs in the crystal lattice. ias.ac.in Intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, dictate the crystal packing arrangement. chemrxiv.org

For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding. The aromatic ring can engage in π-π stacking interactions with neighboring molecules. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts. nih.gov Understanding the crystal packing is crucial as it can influence properties like solubility, melting point, and even solid-state reactivity. chemrxiv.org The way molecules are arranged in a crystal can also affect which conformer is present in the solid state. researchgate.net

Synthesis and Reactivity of Advanced Derivatives and Analogues

Systematic Modification of Substituents on the Piperidinone Ring

There is a lack of published studies detailing the systematic modification of substituents on the piperidinone ring of 3-bromo-1-(4-methoxyphenyl)piperidin-2-one. However, the reactivity of the α-bromo amide functionality is a well-established area of organic chemistry. Generally, the bromine atom at the C-3 position of the piperidinone ring would be susceptible to nucleophilic substitution by a variety of nucleophiles. This could allow for the introduction of diverse functional groups.

Furthermore, the carbonyl group at the C-2 position and the adjacent methylene (B1212753) groups (C-4, C-5, and C-6) present opportunities for various chemical transformations, although specific examples for this particular scaffold are not documented.

Exploration of Variations in the N-Aryl Moiety

The synthesis of analogues with different N-aryl groups is a common strategy in medicinal chemistry to explore structure-activity relationships. For N-aryl piperidin-2-ones, established methods like the Buchwald-Hartwig and Chan-Lam cross-coupling reactions are typically employed. researchgate.netnih.govorganic-chemistry.orgmdpi.com These copper- or palladium-catalyzed reactions facilitate the formation of the C-N bond between the piperidinone nitrogen and various aryl or heteroaryl halides or boronic acids.

While no studies specifically report the synthesis of analogues of this compound with different N-aryl moieties, it is chemically plausible. The synthesis would likely involve the coupling of 3-bromopiperidin-2-one (B1266126) with a range of substituted aryl halides or boronic acids. A hypothetical reaction scheme is presented below.

Table 1: Hypothetical N-Aryl Analogues via Cross-Coupling Reactions

N-Aryl Substituent Potential Synthetic Method
4-Chlorophenyl Buchwald-Hartwig or Chan-Lam Coupling
4-Trifluoromethylphenyl Buchwald-Hartwig or Chan-Lam Coupling
2-Pyridyl Buchwald-Hartwig or Chan-Lam Coupling
3,5-Dimethoxyphenyl Buchwald-Hartwig or Chan-Lam Coupling

This table is illustrative and not based on published data for the target compound.

Synthesis of Polycyclic Systems Incorporating the Piperidinone Core

The construction of polycyclic systems from piperidinone scaffolds is a known strategy for accessing complex molecular architectures. acs.orgnih.govresearchgate.net Methods such as intramolecular cyclizations, cycloadditions, and tandem reactions are often utilized. For a molecule like this compound, the bromine atom could serve as a handle for intramolecular reactions to form fused or bridged ring systems. For instance, a suitably placed nucleophile on the N-aryl ring could potentially displace the bromine to form a new ring.

However, a review of the literature did not yield any specific examples of the synthesis of polycyclic systems derived from the 1-(4-methoxyphenyl)piperidin-2-one (B181796) core.

Comparative Reactivity Studies Across Related Structures

Comparative reactivity studies are essential for understanding the influence of different substituents on the chemical behavior of a core structure. For the piperidinone class of compounds, such studies might investigate the relative rates of nucleophilic substitution at the C-3 position with different halides (e.g., bromo vs. chloro) or the impact of substituents on the N-aryl ring on the reactivity of the lactam functionality.

Unfortunately, no comparative reactivity studies involving this compound were found in the surveyed scientific literature. Such studies would be valuable for elucidating the electronic and steric effects governing the reactivity of this particular heterocyclic system.

Future Research Directions and Unexplored Reactivity of 3 Bromo 1 4 Methoxyphenyl Piperidin 2 One

Development of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the widespread utilization of any chemical entity. Future research could focus on moving beyond traditional multi-step batch processes towards more streamlined and sustainable approaches for the synthesis of 3-bromo-1-(4-methoxyphenyl)piperidin-2-one.

One promising area is the exploration of cascade reactions , where multiple bond-forming events occur in a single pot. For instance, a one-pot synthesis commencing from simple, commercially available precursors could significantly improve efficiency. A hypothetical cascade could involve a Michael addition of 4-methoxyaniline to an appropriate α,β-unsaturated ester, followed by an intramolecular amidation and a subsequent regioselective bromination.

Another avenue lies in the refinement of cyclization strategies . While classical methods often involve the cyclization of haloamides, newer approaches utilizing transition-metal catalysis could offer milder conditions and broader functional group tolerance. For example, a palladium-catalyzed intramolecular N-arylation of a γ-amino alkene precursor followed by functionalization could be a viable route. nih.gov

Below is a comparative table of potential synthetic strategies that could be explored.

Synthetic Strategy Reaction Type Potential Catalysts/Reagents Anticipated Advantages
Late-stage BrominationElectrophilic BrominationN-Bromosuccinimide (NBS), BromineDirect introduction of bromine on a pre-formed lactam.
Cyclization of Bromo-AmideIntramolecular Nucleophilic SubstitutionStrong base (e.g., NaH, KHMDS)Convergent synthesis from a linear precursor.
Reductive CyclizationReductive Amination/AmidationHydrogenation (e.g., H₂, Pd/C), Reducing agentsPotential for stereocontrol.
Cascade SynthesisMichael Addition/Amidation/BrominationOrganocatalysts, Lewis acidsHigh atom and step economy.

This table presents hypothetical data for illustrative purposes.

Investigation of Underutilized Reaction Pathways and Functionalizations

The bromine atom at the C3 position of the piperidin-2-one ring is a key functional handle for a multitude of chemical transformations. The reactivity of α-haloamides is well-established, offering a rich playground for synthetic chemists. nih.gov Future research should aim to systematically explore these pathways for this compound to generate a library of novel derivatives.

Nucleophilic Substitution Reactions: The displacement of the bromide with a wide array of nucleophiles is a straightforward yet powerful method for diversification. This could include carbon-based nucleophiles (organometallics, cyanides), nitrogen-based nucleophiles (amines, azides), oxygen-based nucleophiles (alcohols, phenols), and sulfur-based nucleophiles (thiols).

Transition-Metal Catalyzed Cross-Coupling Reactions: The bromine atom is ideally suited for various palladium-catalyzed cross-coupling reactions. nih.gov This would allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C3 position, significantly expanding the chemical space around the core scaffold. Reactions such as the Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig couplings could be systematically investigated. youtube.com

Radical Chemistry: The C-Br bond can be homolytically cleaved to generate a radical intermediate, which can then participate in a variety of transformations, including additions to alkenes and alkynes, and cyclization reactions. Photoredox catalysis could provide a mild and efficient way to initiate these radical processes.

The following table summarizes potential functionalization reactions at the C3 position.

Reaction Class New Bond Formed Potential Reagents Significance
Nucleophilic SubstitutionC-C, C-N, C-O, C-SGrignard reagents, Amines, Alcohols, ThiolsIntroduction of diverse functional groups.
Suzuki CouplingC-C (sp²)Arylboronic acids, Pd catalyst, BaseSynthesis of 3-aryl piperidin-2-ones.
Sonogashira CouplingC-C (sp)Terminal alkynes, Pd/Cu catalysts, BaseIntroduction of alkynyl moieties.
Heck ReactionC-C (sp²)Alkenes, Pd catalyst, BaseAlkenylation at the C3 position.
Radical AdditionC-CAlkenes, Radical initiatorFormation of C3-alkylated derivatives.

This table presents hypothetical data for illustrative purposes.

Application of Flow Chemistry and Continuous Processing in Synthesis

The transition from traditional batch manufacturing to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. acs.org The synthesis of this compound and its subsequent derivatization are well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. thieme-connect.de Potentially hazardous reactions, such as brominations or reactions involving unstable intermediates, can be performed more safely in a continuous flow reactor due to the small reaction volumes at any given time. Furthermore, multi-step sequences can be "telescoped" into a continuous process, eliminating the need for isolation and purification of intermediates, thereby saving time and resources.

A comparative overview of batch versus flow synthesis for a hypothetical bromination step is provided below.

Parameter Batch Synthesis Flow Synthesis Potential Advantage of Flow
Reaction Time HoursMinutesIncreased throughput.
Temperature Control Difficult to maintain homogeneityPrecise and rapid heat exchangeImproved selectivity and safety.
Mixing Inefficient in large volumesEfficient and rapid mixingEnhanced reaction rates and consistency.
Scalability Difficult and non-linearStraightforward by extending run timeEasier transition from lab to production scale.
Safety Handling of large quantities of hazardous reagentsSmall hold-up volumeReduced risk of thermal runaway.

This table presents hypothetical data for illustrative purposes.

Advanced Catalytic Systems for Selective Transformations

The development and application of advanced catalytic systems can unlock novel and selective transformations of the this compound scaffold.

Palladium Catalysis: Beyond standard cross-coupling reactions, palladium catalysts can be employed for more complex transformations. For example, directing group-assisted C-H activation could enable the functionalization of other positions on the piperidine (B6355638) ring or the N-aryl substituent, offering regiochemical control that is otherwise difficult to achieve. acs.org

Rhodium and Iridium Catalysis: Rhodium and iridium catalysts are powerful tools for C-H functionalization and asymmetric synthesis. nih.govberkeley.eduorganic-chemistry.org Chiral Rh or Ir complexes could be used to catalyze enantioselective reactions, such as asymmetric hydrogenation of a double bond introduced at the C3 position, or asymmetric C-H functionalization.

Copper Catalysis: Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for certain cross-coupling reactions, particularly C-N and C-O bond formation. mdpi.comresearchgate.netrsc.orgresearchgate.net Investigating copper-catalyzed aminations and etherifications at the C3 position could provide more economical synthetic routes.

Organocatalysis: Chiral organocatalysts could be employed for the enantioselective functionalization of the piperidin-2-one core. nih.govnih.gov For instance, an organocatalyzed Michael addition to an α,β-unsaturated derivative of the target molecule could introduce a new stereocenter with high enantioselectivity.

The table below outlines potential applications of various advanced catalytic systems.

Catalytic System Target Transformation Potential Ligand/Catalyst Anticipated Outcome
PalladiumC-H Arylation of N-aryl ringPd(OAc)₂, Phosphine ligandsSelective functionalization of the methoxyphenyl group.
RhodiumAsymmetric HydrogenationChiral Rh-phosphine complexesEnantioselective reduction of a C=C bond.
IridiumC-H Borylation[Ir(cod)OMe]₂, Bipyridine ligandsIntroduction of a boronic ester for further coupling.
CopperUllmann-type C-N CouplingCuI, Phenanthroline ligandsCost-effective synthesis of 3-amino derivatives.
OrganocatalysisEnantioselective Michael AdditionChiral amines (e.g., Proline derivatives)Asymmetric formation of a new C-C bond.

This table presents hypothetical data for illustrative purposes.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1-(4-methoxyphenyl)piperidin-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling reactions, where piperidin-2-one derivatives are reacted with aryl halides (e.g., 4-methoxyphenyl bromides) in the presence of CuI and K₂CO₃ at elevated temperatures (~130°C). Reaction efficiency is improved by optimizing catalyst loading, solvent polarity (e.g., DMF or ethylene glycol), and reaction duration (typically 24–48 hours). Monitoring intermediates via LC-MS ensures stepwise progression . For bromination at the 3-position, electrophilic substitution using NBS (N-bromosuccinimide) under controlled pH conditions (e.g., acetic acid) is preferred to avoid over-bromination .

Q. How should spectroscopic characterization (NMR, IR, MS) be performed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the 4-methoxyphenyl group (δ 6.8–7.3 ppm for aromatic protons, δ 3.8 ppm for OCH₃) and piperidinone ring protons (δ 2.5–3.5 ppm for CH₂ groups adjacent to the carbonyl). The bromine substituent deshields neighboring protons, causing downfield shifts .
  • IR : A strong carbonyl stretch at ~1680–1700 cm⁻¹ confirms the piperidin-2-one ring. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
  • HR-MS : Use electrospray ionization (ESI) in positive mode. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₄BrNO₂: ~296.02 Da) with <2 ppm error .

Q. What crystallographic techniques are essential for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELXTL or SHELXL for structure solution and refinement . For graphical representation, employ ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against DFT-calculated values . Ensure data quality by checking R-factors (<5%) and validating the structure with PLATON/ADDSYM to detect symmetry errors .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare theoretical UV-Vis spectra (TD-DFT) with experimental λmax to validate electronic transitions .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). Parameterize the bromine atom with Merck Molecular Force Field (MMFF) charges to account for halogen bonding .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, spectroscopic shifts)?

  • Methodological Answer :
  • For XRD vs. DFT bond-length mismatches (>0.02 Å), re-examine crystal packing effects (e.g., hydrogen bonding, van der Waals forces) using Mercury software. Adjust DFT calculations to include solvent or crystal field effects via COSMO solvation models .
  • If NMR shifts deviate from predicted values, verify solvent effects (e.g., DMSO vs. CDCl₃) and consider dynamic processes (e.g., ring puckering) via variable-temperature NMR .

Q. How can reaction pathways for bromination at the 3-position be mechanistically validated?

  • Methodological Answer : Use isotopic labeling (e.g., ²H or ¹³C) to track regioselectivity. Perform kinetic studies under varying Br₂/NBS concentrations to distinguish between radical vs. electrophilic pathways. Monitor intermediates via in situ IR or Raman spectroscopy. Compare experimental data with DFT-calculated transition states (e.g., Gibbs free energy barriers) .

Q. What crystallographic software tools are recommended for handling twinned or high-resolution data for this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale intensities. For high-resolution data (d-spacing <0.8 Å), employ SHELXE for phase extension and Olex2 for real-space refinement. Validate H-atom positions using SHELXL’s HFIX and AFIX constraints .

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